N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-(4-Carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-21(2)13(14-4-3-9-25-14)10-19-16(23)17(24)20-12-7-5-11(6-8-12)15(18)22/h3-9,13H,10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZFFYXEYOMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-carbamoylphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide, with the CAS number 941932-30-5, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 344.4 g/mol. This compound's structure features a furan ring, which is known for its diverse biological properties, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that compounds containing furan moieties can exhibit:
- Antioxidant Activity : Compounds with furan rings often demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : There is evidence that such compounds can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds. While specific data on this compound is limited, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study on related oxalamides indicated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
- Cytotoxicity Assays : In vitro assays demonstrated that furan-containing compounds can induce apoptosis in cancer cell lines, hinting at possible anticancer properties .
- Inflammatory Response Modulation : Research has shown that certain oxalamides can inhibit the release of inflammatory mediators in macrophages, which may be relevant for conditions like arthritis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The oxalamide class is diverse, with variations in substituents influencing biological activity, metabolic pathways, and regulatory safety profiles. Below is a detailed comparison with key analogs:
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4)
- Structural Differences :
- S336 has a 2,4-dimethoxybenzyl group at N1 (vs. 4-carbamoylphenyl in the target compound), enhancing lipophilicity and aromatic interactions.
- The N2 side chain of S336 includes a pyridin-2-yl group (vs. furan-2-yl in the target), altering electronic properties and receptor affinity.
- Functional Insights: S336 is a potent umami flavor enhancer, approved globally (FEMA 4233) for reducing monosodium glutamate (MSG) in foods .
- Toxicology: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg/day in rats, with safety margins exceeding 33 million for human exposure .
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (FL-no. 16.101)
- Structural Differences :
- Substitution at N1 includes a 2-methoxy-4-methylbenzyl group (vs. 4-carbamoylphenyl), balancing lipophilicity and steric effects.
- Regulatory Status: Classified as safe under JECFA and EFSA guidelines, with a NOEL of 100 mg/kg/day and exposure margins of 500 million .
- Metabolism :
BNM-III-170: N1-(4-Chloro-3-Fluorophenyl)-N2-((1R,2R)-2-(Guanidinomethyl)-5-((Methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) Oxalamide
- Functional Contrast :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- N1 Aromatic Groups : Methoxybenzyl (S336) and carbamoylphenyl (target) substituents modulate solubility and receptor binding. Carbamoyl groups may enhance aqueous solubility but reduce membrane permeability .
- N2 Heterocycles : Pyridine (S336) vs. furan (target) alters electronic density and metabolic stability. Pyridine’s basicity may favor ionic interactions, while furan’s aromaticity could enhance π-stacking .
- Safety Considerations: All JECFA-evaluated oxalamides share a NOEL of 100 mg/kg/day, but the target compound’s furan moiety necessitates specific toxicity studies to rule out reactive metabolite formation .
- 16.101, which have undergone rigorous evaluation .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Reacting 4-carbamoylphenylamine with oxalyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide core .
- Functional group coupling : Introducing the 2-(dimethylamino)-2-(furan-2-yl)ethyl moiety via nucleophilic substitution or reductive amination. Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (room temp. for stability), and catalysts (e.g., HOBt/DCC for amidation) to enhance yields (typically 60–75%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) .
- Purity validation : Employ HPLC (>98% purity) and LC-MS to rule out degradation products .
- Dose-response curves : Compare EC50/IC50 values across studies to identify outlier conditions (e.g., pH-dependent activity in ) .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR confirms substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, dimethylamino at δ 2.2–2.8 ppm) .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) to assess purity .
Advanced: What strategies can study the structure-activity relationships (SAR) of derivatives targeting biological pathways?
Methodological Answer:
- Systematic substitution : Modify the carbamoylphenyl group (e.g., halogenation) or furan moiety (e.g., thiophene replacement) to assess activity shifts .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets like GPCRs or kinases (e.g., docking scores < -7 kcal/mol suggest strong binding) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the oxalamide core) using Schrödinger Suite .
Basic: How do steric and electronic effects of substituents influence reactivity in substitution reactions?
Methodological Answer:
- Steric hindrance : Bulky groups (e.g., 4-carbamoylphenyl) slow nucleophilic attacks; use bulky-base catalysts (e.g., DBU) for SN2 reactions .
- Electronic effects : Electron-withdrawing groups (e.g., carbamoyl) activate the oxalamide core for electrophilic substitution at the furan ring (meta-directing) .
Advanced: What in vivo models evaluate pharmacokinetics and toxicity for this compound?
Methodological Answer:
- Rodent models : Administer intravenously (5–10 mg/kg) to measure plasma half-life (t1/2) via LC-MS/MS .
- Toxicity screening : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function in Sprague-Dawley rats over 28 days .
- BBB penetration : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s models) to quantify brain uptake via microdialysis .
Basic: What are key considerations for stability studies under varying pH and temperature?
Methodological Answer:
- pH stability : Test buffered solutions (pH 1–10) at 37°C for 24–72 hours; observe degradation via UPLC (e.g., amide hydrolysis at pH <3) .
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C common for oxalamides) .
Advanced: How can computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) for 100 ns using GROMACS to assess binding stability .
- QSAR models : Train on datasets of analogous oxalamides to predict logP and IC50 values (R² >0.8 indicates reliability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
